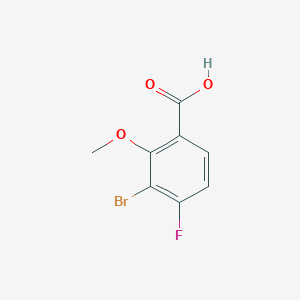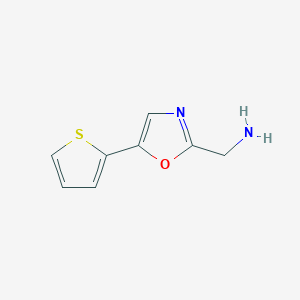
(5-(Thiophen-2-yl)oxazol-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Thiophen-2-yl)oxazol-2-yl)methanamine is an organic compound that features a thiophene ring fused to an oxazole ring, with a methanamine group attached to the oxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Thiophen-2-yl)oxazol-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene with glyoxal in the presence of an acid catalyst to form the oxazole ring. The resulting intermediate is then treated with formaldehyde and ammonia to introduce the methanamine group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(5-(Thiophen-2-yl)oxazol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or alkylating agents are often used under basic or acidic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(5-(Thiophen-2-yl)oxazol-2-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique electronic properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (5-(Thiophen-2-yl)oxazol-2-yl)methanamine depends on its specific application. For instance, as a fluorescent probe, it interacts with target molecules through non-covalent interactions, leading to changes in its fluorescence properties. In medicinal applications, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(5-(Thiophen-2-yl)oxazole-4-carbohydrazide: Another thiophene-oxazole derivative used in fluorescence sensing.
(5-(Thiophen-2-yl)oxazole-4-carbonylhydrazine: Similar structure with different functional groups, used in chemosensing applications.
Uniqueness
(5-(Thiophen-2-yl)oxazol-2-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct electronic and chemical properties. This makes it particularly useful in applications requiring specific interactions with target molecules, such as in sensing and medicinal chemistry.
Properties
Molecular Formula |
C8H8N2OS |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
(5-thiophen-2-yl-1,3-oxazol-2-yl)methanamine |
InChI |
InChI=1S/C8H8N2OS/c9-4-8-10-5-6(11-8)7-2-1-3-12-7/h1-3,5H,4,9H2 |
InChI Key |
QXOACOMWUVGDLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C(O2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


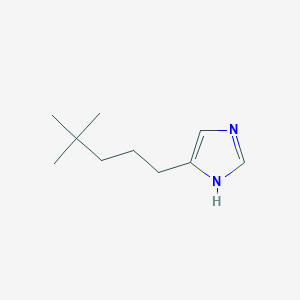
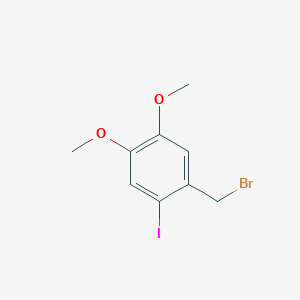
![5-Hydroxy-4,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12833195.png)
![Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12833198.png)
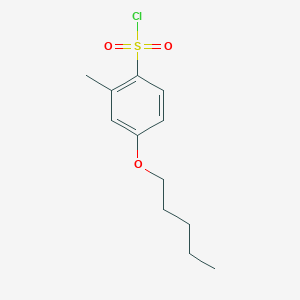
![(1S,4S)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B12833208.png)
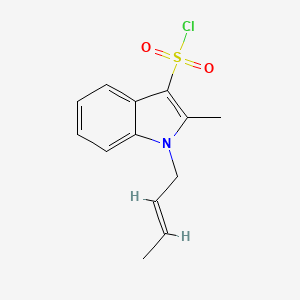
![4,7-Dimethylbenzo[d]thiazol-2(3H)-one](/img/structure/B12833218.png)
![3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12833224.png)
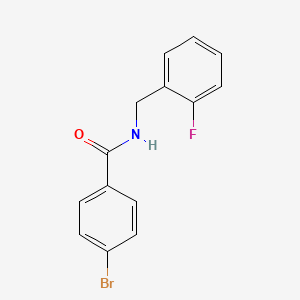
![3-(4-Methoxyphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12833237.png)
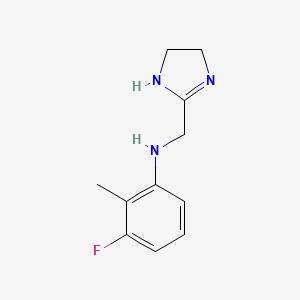
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12833261.png)
